molecular formula C26H18FN3O2S2 B11536046 N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11536046
M. Wt: 487.6 g/mol
InChI Key: ZIZWPGIZTGVHBK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a combination of fluorophenyl, benzothiazole, and naphthalenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzothiazole Core: Starting with 2-aminothiophenol and a suitable aldehyde to form the benzothiazole ring through a cyclization reaction.

    Introduction of the Naphthalenyl Group: Condensation of the benzothiazole derivative with 2-hydroxynaphthaldehyde under basic conditions to form the Schiff base.

    Attachment of the Fluorophenyl Group: The final step involves the nucleophilic substitution reaction where the fluorophenyl group is introduced to the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxynaphthalenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and aldehydes.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound’s potential biological activity, particularly its interactions with proteins and enzymes, makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide could be explored for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

The compound’s structural features may lend themselves to applications in materials science, such as the development of novel polymers or as a component in electronic devices.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and naphthalenyl groups could facilitate binding to hydrophobic pockets in proteins, while the fluorophenyl group might enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
  • N-(2-bromophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Uniqueness

Compared to its chlorinated and brominated analogs, the fluorinated compound may exhibit different physicochemical properties such as increased lipophilicity and metabolic stability. These differences can influence its biological activity and suitability for various applications.

Properties

Molecular Formula

C26H18FN3O2S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[[6-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H18FN3O2S2/c27-20-7-3-4-8-21(20)29-25(32)15-33-26-30-22-11-10-17(13-24(22)34-26)28-14-19-18-6-2-1-5-16(18)9-12-23(19)31/h1-14,31H,15H2,(H,29,32)

InChI Key

ZIZWPGIZTGVHBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC=CC=C5F)O

Origin of Product

United States

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